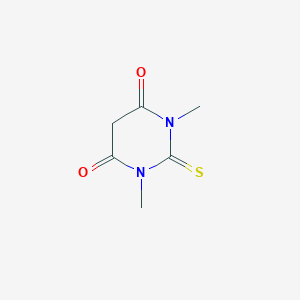
2-(3-Chloro-2-methylanilino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylanilino)acetohydrazide (also known as CMAH) is a versatile molecule that has been studied for use in a variety of scientific applications. CMAH has been used in research studies as a reagent, a catalyst, and a therapeutic agent. CMAH has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is vast.
Applications De Recherche Scientifique
Antimicrobial Properties
- Synthesis of Novel Imines and Thiazolidinones: Compounds derived from a similar molecule, 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showed promising antibacterial and antifungal activities (Fuloria et al., 2009).
- In vitro Antimicrobial and Anthelmintic Evaluations: A study reported the design and synthesis of novel Schiff bases from similar compounds, demonstrating significant antibacterial and anthelmintic activities (Varshney et al., 2014).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Screening: A study synthesized oxadiazole derivatives from a similar compound, which exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents: Compounds synthesized from a similar molecule showed strong growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Şenkardeş et al., 2021).
Enzyme Inhibition
- Inhibition of Lipase and α-Glucosidase: Another study investigated novel compounds derived from a similar molecule for their inhibitory effects on enzymes like lipase and α-glucosidase, showing potential therapeutic uses (Bekircan et al., 2015).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Properties: A study synthesized hydrazones, one of which was similar to 2-(3-Chloro-2-methylanilino)acetohydrazide, and investigated their third-order nonlinear optical properties, indicating applications in optical devices (Naseema et al., 2010).
Propriétés
IUPAC Name |
2-(3-chloro-2-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXQMPLJKNDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359540 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylanilino)acetohydrazide | |
CAS RN |
98950-37-9 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)

